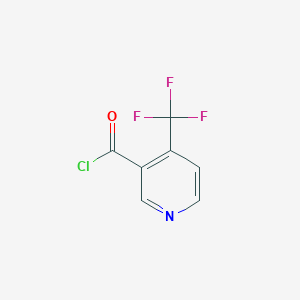

4-Trifluoromethylnicotinoyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6(13)4-3-12-2-1-5(4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNBSJMFXJQGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472852 | |

| Record name | 4-trifluoromethylnicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104326-73-0 | |

| Record name | 4-trifluoromethylnicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Trifluoromethylnicotinoyl Chloride

Multi-Step Synthesis via 4-Trifluoromethyl Nicotinic Acid Chlorination

The creation of the 4-Trifluoromethylnicotinic acid intermediate is a key challenge, with several synthetic strategies developed to achieve this goal. These methods can be broadly categorized into those that build the pyridine (B92270) ring system from acyclic precursors (cyclization) and those that introduce the carboxylic acid function onto a pre-existing trifluoromethyl-substituted pyridine ring (carboxylation).

Constructing the pyridine ring is a fundamental approach to synthesizing the precursor. One documented method involves using ethyl trifluoroacetoacetate and cyanoacetamide as starting materials. google.com This process proceeds through cyclization to form a dihydroxypyridine intermediate, which then undergoes chlorination, catalytic hydrogenolysis, and finally hydrolysis to yield 4-trifluoromethylnicotinic acid. google.com However, this route can be hampered by low yields during the chlorination and catalytic hydrogenolysis stages. patsnap.comgoogle.com

Another cyclization strategy utilizes trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile. google.com This method involves a sequence of acylation, cyclization, and hydrolysis reactions. google.comgoogle.com This approach is noted for its use of relatively inexpensive and accessible raw materials, straightforward operation, and high yield, making it suitable for industrial-scale production. google.comgoogle.com The key steps include the formation of a 4-ethoxy-1,1,1-trifluoro-3-en-2-one intermediate, which is then cyclized with 3-aminoacrylonitrile to form 4-trifluoromethylnicotinonitrile. The final step is the hydrolysis of the nitrile group to the carboxylic acid. google.com

| Starting Materials | Key Intermediates | Reaction Steps | Advantages | Ref |

| Ethyl trifluoroacetoacetate, Cyanoacetamide | 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine | Cyclization, Chlorination, Catalytic Hydrogenolysis, Hydrolysis | Utilizes common building blocks | google.com |

| Trifluoroacetyl chloride, Vinyl ethyl ether, 3-Aminoacrylonitrile | 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 4-Trifluoromethylnicotinonitrile | Acylation, Cyclization, Hydrolysis | Inexpensive raw materials, High yield | google.comgoogle.com |

An alternative to building the pyridine core is to introduce the carboxyl group onto an existing 4-trifluoromethylpyridine ring. This is typically achieved via a carboxylation reaction. One such method involves reacting a compound containing a trifluoromethylpyridine structure with carbon dioxide (CO2) in the presence of a strong base, such as lithium diisopropylamide (LDA), followed by acidification. google.com While this method is direct, it often suffers from drawbacks such as expensive raw materials, low yields, and the requirement for strict anhydrous conditions, which can make industrial production challenging. patsnap.comgoogle.com

Another approach involves the hydrolysis of a nitrile precursor, 4-trifluoromethyl-3-cyanopyridine (also known as 4-(Trifluoromethyl)nicotinonitrile). This intermediate can be synthesized from 3-cyanopyridine. The process involves reacting 3-cyanopyridine with butyllithium and tetramethylethylenediamine, followed by reaction with bromotrifluoromethane to introduce the CF3 group at the 4-position. The resulting 4-trifluoromethyl-3-cyanopyridine is then hydrolyzed using a base like sodium hydroxide or potassium hydroxide, followed by acidification to yield 4-trifluoromethylnicotinic acid. patsnap.com

The final step in the synthesis is the conversion of the carboxylic acid group of 4-Trifluoromethylnicotinic acid into an acyl chloride. This is a standard transformation in organic chemistry, and several reagents can be employed for this purpose. The choice of reagent can affect reaction conditions, selectivity, and the nature of the byproducts.

Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and cost-effective reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.comlibretexts.org The reaction of 4-Trifluoromethylnicotinic acid with thionyl chloride produces 4-Trifluoromethylnicotinoyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product isolation. libretexts.orggoogle.com The reaction is typically carried out by heating the nicotinic acid in neat thionyl chloride or in a solvent such as toluene. google.comgoogle.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation. commonorganicchemistry.comwikipedia.org It is often considered a milder and more selective reagent than thionyl chloride, though it is more expensive. wikipedia.orgwikipedia.org The reaction with oxalyl chloride also produces volatile byproducts (CO₂, CO, and HCl), facilitating an easy workup. wikipedia.org This reaction is commonly performed in a solvent like dichloromethane (DCM) at room temperature. commonorganicchemistry.com

Other Reagents: While less common for this specific synthesis, other reagents like phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and triphosgene can also be used for the formation of acyl chlorides from carboxylic acids. libretexts.orggoogle.comwikipedia.org For instance, one patent describes using triphosgene in toluene to prepare the target acyl chloride. google.com

To enhance the rate and efficiency of the acyl chlorination, a catalyst is often employed.

N,N-Dimethylformamide (DMF): A catalytic amount of N,N-Dimethylformamide (DMF) is frequently used in conjunction with both thionyl chloride and oxalyl chloride. commonorganicchemistry.comgoogle.comwikipedia.org With oxalyl chloride, DMF reacts to form the Vilsmeier reagent, which is the active chlorinating species. wikipedia.orgwikipedia.org This catalytic system allows the reaction to proceed under milder conditions. wikipedia.org Similarly, when used with thionyl chloride, DMF can accelerate the reaction. google.comtandfonline.com

Reaction Optimization: Optimization of the reaction involves controlling parameters such as temperature, reaction time, and solvent. For the synthesis of 4-Trifluoromethylnicotinoyl chloride using thionyl chloride, the reaction is typically heated to between 70-80°C for several hours in a solvent like toluene. google.com One specific example details reacting 4-trifluoromethylnicotinic acid with thionyl chloride and a catalytic amount of DMF in toluene at 70°C for 5 hours. google.com Another method describes a reflux reaction at 115-125°C for 2-3 hours. google.com When using oxalyl chloride, the reaction is often run at room temperature. commonorganicchemistry.com The choice of conditions depends on the scale of the reaction and the desired purity of the final product.

| Chlorinating Agent | Catalyst | Typical Solvent | Temperature (°C) | Reaction Time (h) | Ref |

| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Toluene | 70 | 5 | google.com |

| Thionyl Chloride (SOCl₂) | None specified | None (neat) | 115-125 (reflux) | 2-3 | google.com |

| Triphosgene | N,N-Dimethylformamide (DMF) | Toluene | 80 | 5 | google.com |

| Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | Room Temperature | Not specified | commonorganicchemistry.com |

Acyl Chlorination of 4-Trifluoromethyl Nicotinic Acid

Comparative Analysis of Synthetic Routes: Academic Considerations

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative for the preparation of 4-trifluoromethylnicotinoyl chloride commonorganicchemistry.comsid.ir. This method is typically performed at room temperature in an inert solvent like dichloromethane (DCM) commonorganicchemistry.com. The reaction with oxalyl chloride also produces gaseous byproducts, namely carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which facilitates product isolation sid.ir. The Vilsmeier-Haack intermediate, formed from the reaction of oxalyl chloride and DMF, is the active catalytic species that facilitates the conversion. This method is often favored for substrates that are sensitive to the higher temperatures required when using thionyl chloride.

From an academic perspective, the choice between these synthetic routes involves a trade-off between reaction conditions and reagent handling. Thionyl chloride is a cost-effective and highly reactive reagent, but its handling requires care due to its corrosive nature and the toxicity of the gaseous byproducts. Oxalyl chloride, while also corrosive and moisture-sensitive, allows for milder reaction conditions, which can be advantageous for complex molecules. The catalytic nature of the DMF in the oxalyl chloride method is also an important academic consideration, highlighting a pathway for reaction optimization and mechanistic studies.

Below is a comparative data table summarizing the key academic considerations for the synthesis of 4-trifluoromethylnicotinoyl chloride from 4-trifluoromethylnicotinic acid using thionyl chloride and oxalyl chloride.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reaction Temperature | Typically reflux | Room temperature |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Catalyst | Generally not required | Catalytic DMF |

| Reaction Conditions | Harsher (elevated temperature) | Milder |

| Product Isolation | Simplified due to gaseous byproducts | Simplified due to gaseous byproducts |

| Substrate Suitability | Good for thermally stable compounds | Ideal for thermally sensitive compounds |

| Handling | Corrosive, moisture-sensitive | Corrosive, moisture-sensitive |

Chemical Reactivity and Transformation Pathways of 4 Trifluoromethylnicotinoyl Chloride

Nucleophilic Acyl Substitution Reactions

As a highly reactive carboxylic acid derivative, 4-trifluoromethylnicotinoyl chloride readily undergoes nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, resulting in the formation of a new acyl compound. This addition-elimination mechanism is the cornerstone of its utility in organic synthesis.

The reaction of 4-trifluoromethylnicotinoyl chloride with primary or secondary amines provides a direct and efficient route to the corresponding N-substituted 4-trifluoromethylnicotinamides. This amidation process is typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct generated during the reaction. The resulting pyridinecarboxamides are of significant interest in medicinal chemistry. For instance, derivatives like N-(4-trifluoromethyl-nicotinoyl)glycinamide have been synthesized as part of research into bioactive molecules.

The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride.

Table 1: Examples of Amidation Reactions

| Nucleophile (Amine) | Product (Pyridinecarboxamide) |

| Ammonia (NH₃) | 4-(Trifluoromethyl)nicotinamide |

| Glycine amide | N-(4-trifluoromethyl-nicotinoyl)glycinamide chemistrysteps.com |

| Diethylamine | N,N-Diethyl-4-(trifluoromethyl)nicotinamide |

| Aniline | N-Phenyl-4-(trifluoromethyl)nicotinamide |

Esterification occurs when 4-trifluoromethylnicotinoyl chloride is treated with an alcohol. This reaction, often performed in an inert solvent with a base like triethylamine to scavenge the HCl produced, yields pyridinecarboxylic esters. These esters are valuable intermediates in their own right, serving as precursors for other functional groups or as key components in the synthesis of more complex molecules. The process is analogous to amidation, with the alcohol's oxygen atom acting as the nucleophile. The synthesis of esters from pyridine carboxylic acids is a well-established field, and the use of the corresponding acyl chloride is a common method for achieving this transformation under mild conditions. stackexchange.comwikipedia.org

Table 2: Examples of Esterification Reactions

| Nucleophile (Alcohol) | Product (Pyridinecarboxylic Ester) |

| Methanol | Methyl 4-(trifluoromethyl)nicotinate |

| Ethanol | Ethyl 4-(trifluoromethyl)nicotinate |

| Isopropanol | Isopropyl 4-(trifluoromethyl)nicotinate |

| Phenol | Phenyl 4-(trifluoromethyl)nicotinate |

In the presence of water, 4-trifluoromethylnicotinoyl chloride undergoes rapid hydrolysis. This reaction regenerates the parent carboxylic acid, 4-trifluoromethylnicotinic acid, and forms hydrochloric acid. Due to its high reactivity, the acyl chloride must be protected from atmospheric moisture to prevent this unwanted transformation. This hydrolytic instability is a characteristic feature of most low-molecular-weight acyl chlorides. In some contexts, nicotinoyl chlorides are prepared and used as their hydrochloride salts to prevent decomposition caused by the basicity of the pyridine nitrogen in the presence of moisture. mdpi.com

The reduction of 4-trifluoromethylnicotinoyl chloride leads to the formation of the corresponding primary alcohol, (4-trifluoromethylpyridin-3-yl)methanol. This transformation can be achieved using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the chloride ion and a second hydride addition to the resulting aldehyde intermediate. The final product, a nicotinyl alcohol, is a derivative of the vasodilator pyridylcarbinol. tudelft.nl Softer reducing agents, like sodium borohydride (NaBH₄), are generally not reactive enough to reduce acyl chlorides.

Role as an Electrophilic Synthon: Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. wikipedia.org Its presence at the 4-position of the pyridine ring has a profound influence on the reactivity of the nicotinoyl chloride moiety. The -CF₃ group activates the electrophilic site primarily through a strong inductive effect, pulling electron density away from the pyridine ring and, consequently, from the attached carbonyl group. wikipedia.org

This electron-withdrawing effect significantly increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles. Compared to unsubstituted nicotinoyl chloride, 4-trifluoromethylnicotinoyl chloride is a more potent electrophile, reacting more rapidly in nucleophilic acyl substitution reactions. This enhanced reactivity is a key feature that makes it a valuable building block for introducing the 4-(trifluoromethyl)nicotinoyl fragment into molecules, a common strategy in the design of pharmaceuticals and agrochemicals. organic-chemistry.org

Derivatization for Advanced Chemical Entities (e.g., Thiocarbamates)

The high electrophilicity of 4-trifluoromethylnicotinoyl chloride allows for its derivatization into a variety of advanced chemical structures beyond simple amides and esters. One important class of derivatives is thioesters (or thiol esters), which are formed by the reaction of the acyl chloride with a thiol (R-SH). This reaction is analogous to esterification and is often catalyzed by a base. The resulting S-alkyl or S-aryl 4-(trifluoromethyl)nicotinothioate contains a C-S-C=O linkage.

Related to this are thiocarbamates, which exist in two isomeric forms: O-thiocarbamates and S-thiocarbamates. S-thiocarbamates, with the general structure R-SC(=O)NR₂, can be synthesized through various methods, including the reaction of thiols with carbamoyl chlorides. The reaction of 4-trifluoromethylnicotinoyl chloride with thiols provides a direct pathway to thioesters, which are themselves important functional groups and versatile synthetic intermediates.

Applications of 4 Trifluoromethylnicotinoyl Chloride As a Key Intermediate in Complex Organic Synthesis

Precursor in Pharmaceutical Intermediates Synthesis

The unique properties of 4-trifluoromethylnicotinoyl chloride make it an important starting material for the synthesis of pharmaceutical intermediates. Its incorporation into drug candidates can influence their metabolic stability and ability to bind to biological targets.

Synthesis of Compounds Targeting Biological Systems

4-Trifluoromethylnicotinoyl chloride is utilized in the creation of compounds designed to interact with specific biological systems, such as enzymes and receptors. The trifluoromethyl group can enhance a molecule's lipophilicity and metabolic stability, which are desirable characteristics in drug design. This intermediate acts as an acylating agent, reacting with nucleophiles to form covalent bonds and modify the structure and function of biological molecules.

Derivatization for Selective Reactivity in Drug Design

In drug design, achieving selective reactivity is paramount to minimize off-target effects. 4-Trifluoromethylnicotinoyl chloride allows for the derivatization of molecules to achieve this selectivity. The presence of the trifluoromethyl group on the pyridine (B92270) ring influences the electronic properties of the molecule, thereby directing its reactivity in a controlled manner. This targeted approach is essential for developing safer and more effective pharmaceuticals.

Intermediate in Agrochemicals Synthesis

The agrochemical industry heavily relies on 4-trifluoromethylnicotinoyl chloride for the production of modern pesticides. Its use has led to the development of effective and selective crop protection agents.

Pathway to Pyridinecarboxamide Insecticides (e.g., Flonicamid)

A prime example of the application of 4-trifluoromethylnicotinoyl chloride is in the synthesis of the insecticide flonicamid. google.comgoogle.com Flonicamid is a pyridinecarboxamide insecticide effective against a range of piercing-sucking pests. google.comnih.gov The synthesis involves the reaction of 4-trifluoromethylnicotinic acid with a chlorinating agent, such as thionyl chloride, to produce 4-trifluoromethylnicotinoyl chloride. google.comgoogle.com This intermediate is then reacted with aminoacetonitrile (B1212223) hydrochloride in an amidation reaction to yield flonicamid. google.comgoogle.com This synthetic route is noted for its high yield and suitability for industrial-scale production. google.com

Synthesis of Flonicamid

| Starting Material | Intermediate | Final Product |

|---|---|---|

| 4-Trifluoromethylnicotinic acid | 4-Trifluoromethylnicotinoyl chloride | Flonicamid |

Synthesis of Herbicides and Related Agrochemicals

Beyond insecticides, 4-trifluoromethylnicotinoyl chloride is a key intermediate in the synthesis of various other agrochemicals, including herbicides. Although compounds with a 4-trifluoromethyl-substituted pyridine moiety are less common than other substitution patterns in agrochemicals, they are present in commercialized products. nih.gov The synthesis of these compounds often involves the reaction of 4-trifluoromethylnicotinoyl chloride with different nucleophiles to create a diverse range of active ingredients for crop protection.

Role in Specialty Chemical Production

The reactivity of 4-trifluoromethylnicotinoyl chloride also lends itself to the production of various specialty chemicals. Its ability to readily undergo nucleophilic acyl substitution makes it a versatile building block for creating complex organic molecules with specific functionalities. These specialty chemicals can be used in a wide array of applications, from materials science to the development of new research tools.

Utility in Heterocyclic Building Block Synthesis

4-Trifluoromethylnicotinoyl chloride, a reactive acyl chloride derivative of nicotinic acid, serves as a pivotal building block in the synthesis of a variety of complex heterocyclic structures. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in cyclization and condensation reactions, and the trifluoromethyl-substituted pyridine ring, which imparts unique electronic properties to the resulting molecules. This section explores the application of 4-trifluoromethylnicotinoyl chloride in the formation of other heterocyclic systems, highlighting its role as a key intermediate in the construction of diverse molecular architectures.

One of the notable applications of 4-trifluoromethylnicotinoyl chloride is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. While direct reaction pathways are plausible, a common strategy involves the initial conversion of the acyl chloride to its corresponding hydrazide, 4-(trifluoromethyl)nicotinohydrazide. This hydrazide then serves as a crucial precursor for the construction of the oxadiazole ring. For instance, in the synthesis of novel trifluoromethylpyridine 1,3,4-oxadiazole derivatives with potential antibacterial applications, the corresponding hydrazide is reacted with carbon disulfide under basic conditions to form a 1,3,4-oxadiazole-2-thione intermediate. nih.gov This intermediate can be further functionalized, demonstrating the role of the initial acyl chloride in providing the core trifluoromethylpyridine scaffold.

The general synthetic pathway to these heterocyclic building blocks often involves the reaction of 4-trifluoromethylnicotinoyl chloride with a suitable binucleophilic reagent. For example, reaction with hydrazine (B178648) hydrate (B1144303) yields 4-(trifluoromethyl)nicotinohydrazide. This hydrazide can then undergo cyclization with various reagents to form different five-membered heterocyclic rings.

A summary of a key synthetic transformation is presented in the table below:

| Starting Material | Reagent(s) | Intermediate Product | Resulting Heterocyclic Building Block | Ref. |

| 4-(Trifluoromethyl)nicotinohydrazide | 1. CS₂ 2. KOH | 5-(4-(Trifluoromethyl)pyridin-3-yl)-1,3,4-oxadiazole-2-thione | Further functionalized 1,3,4-oxadiazole derivatives | nih.gov |

This transformation underscores the importance of 4-trifluoromethylnicotinoyl chloride as a precursor to versatile intermediates that can be readily converted into more complex heterocyclic systems. The trifluoromethyl group on the pyridine ring is a key feature, often included to enhance the biological activity or modify the physicochemical properties of the final compounds. The development of synthetic routes starting from 4-trifluoromethylnicotinoyl chloride provides access to a library of novel heterocyclic building blocks for various applications, including agrochemicals and pharmaceuticals. nih.gov

Advanced Spectroscopic Characterization and Computational Studies of 4 Trifluoromethylnicotinoyl Chloride and Its Derivatives

Spectroscopic Methods for Structural Elucidation in Researchnih.govnih.gov

Spectroscopic techniques are indispensable in modern chemical research for the unambiguous identification and structural analysis of novel compounds. mdpi.com For pyridine (B92270) derivatives such as 4-trifluoromethylnicotinoyl chloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is routinely employed to confirm their synthesis and purity. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridine Derivativesnih.govchemicalbook.com

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For pyridine derivatives, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework. nih.govtandfonline.com

¹H NMR: The proton NMR spectrum of a 4-trifluoromethylpyridine derivative would exhibit characteristic signals for the protons on the pyridine ring. chemicalbook.com The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the trifluoromethyl group and the nicotinoyl chloride moiety. Protons on the pyridine ring typically appear in the aromatic region of the spectrum. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.org The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. rsc.org The carbonyl carbon of the acyl chloride group is also readily identifiable by its characteristic downfield chemical shift. mdpi.comchemicalbook.com The chemical shifts of the pyridine ring carbons are also influenced by the substituents. rsc.orgrsc.org

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial tool. It provides a distinct signal for the CF₃ group, and its chemical shift can offer insights into the electronic environment of the trifluoromethyl substituent. rsc.orgrsc.org

A representative, though not specific to the chloride, ¹H NMR spectrum for 4-(Trifluoromethyl)pyridine is available, providing a reference for the signals expected from the pyridine ring protons. chemicalbook.com

Table 1: Representative NMR Data for Trifluoromethyl-Substituted Pyridine Derivatives Note: This table is a generalized representation based on typical chemical shifts for similar structures and not specific experimental data for 4-Trifluoromethylnicotinoyl chloride.

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 9.0 | d, s | Aromatic protons on the pyridine ring. |

| ¹³C | 110 - 160 | q, s | Carbons of the pyridine ring and the carbonyl group. The CF₃ carbon shows a characteristic quartet. |

| ¹⁹F | ~ -60 to -70 | s | Single peak for the CF₃ group. |

Infrared (IR) Spectroscopy for Functional Group Analysisnih.gov

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobabylon.edu.iq For 4-trifluoromethylnicotinoyl chloride, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride. uobabylon.edu.iqblogspot.com

Key expected IR absorption bands include:

C=O Stretch (Acyl Chloride): A strong and sharp band typically appears at a high frequency, in the range of 1775-1810 cm⁻¹. uobabylon.edu.iqblogspot.comlibretexts.org Conjugation with the pyridine ring might slightly lower this frequency. libretexts.org The high frequency is a key indicator of the highly reactive acyl chloride functional group. stackexchange.comreddit.com

C-F Stretch: Strong absorptions due to the carbon-fluorine bonds of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the range of 550-730 cm⁻¹. blogspot.com

Aromatic C=C and C=N Stretches: Medium to weak absorptions corresponding to the pyridine ring vibrations would be observed in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Frequencies for 4-Trifluoromethylnicotinoyl Chloride Note: This table presents expected frequency ranges for the key functional groups.

| Functional Group | Characteristic Frequency Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1775 - 1810 | Strong |

| C-F (Trifluoromethyl) | 1100 - 1300 | Strong |

| Aromatic C=C, C=N | 1400 - 1600 | Medium to Weak |

| C-Cl | 550 - 730 | Variable |

Mass Spectrometry for Molecular Mass and Fragmentation Analysisnih.gov

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. nih.govnih.gov

Molecular Ion Peak: The mass spectrum of 4-trifluoromethylnicotinoyl chloride would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak would also be observed, which is characteristic of compounds containing a single chlorine atom. libretexts.org

Fragmentation Pattern: The fragmentation of 4-trifluoromethylnicotinoyl chloride under mass spectrometric conditions would likely involve the loss of the chlorine atom to form a stable acylium ion. libretexts.org Further fragmentation of the pyridine ring and the loss of the trifluoromethyl group would also be expected, providing a unique fingerprint for the molecule. nih.gov A common fragmentation pathway for nicotinoyl derivatives involves the formation of a nicotinoyl-glycyl-glycine-methyl ester. mdpi.com

Computational Chemistry Applicationsnih.gov

Computational chemistry has become an integral part of modern chemical research, offering insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Spectral Simulationnih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov

Molecular Geometry: DFT calculations can be employed to predict the most stable three-dimensional arrangement of atoms in 4-trifluoromethylnicotinoyl chloride. This provides information on bond lengths, bond angles, and dihedral angles. nih.gov

Spectral Simulation: DFT methods can also be used to simulate spectroscopic data, such as NMR and IR spectra. nih.gov Comparing these simulated spectra with experimental data can aid in the confirmation of the proposed structure. For instance, DFT calculations have been successfully used to predict the ¹⁹F NMR chemical shifts of trifluoromethyl derivatives. nih.gov

Molecular Docking and Homology Modeling for Ligand-Enzyme Interactionsnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com

Ligand-Enzyme Interactions: If 4-trifluoromethylnicotinoyl chloride or its derivatives are being investigated as potential enzyme inhibitors, molecular docking studies can be performed to understand how these molecules might bind to the active site of a target enzyme. nih.govtandfonline.comhilarispublisher.com This can provide insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. hilarispublisher.com For example, docking studies on other pyridine derivatives have revealed important interactions with enzymes like cholinesterase and mycobacterial membrane protein Large 3 (MmpL3). nih.govtandfonline.comhilarispublisher.com

Homology Modeling: In cases where the three-dimensional structure of the target enzyme has not been experimentally determined, homology modeling can be used to build a theoretical model of the protein based on its amino acid sequence and the known structure of a related homologous protein. This model can then be used for subsequent molecular docking studies.

In Silico Approaches to Resolve Contradictions in Spectral Data

The characterization of 4-Trifluoromethylnicotinoyl chloride presents unique challenges due to the presence of highly electronegative trifluoromethyl (-CF₃) and acyl chloride (-COCl) groups on the pyridine ring. These substituents can lead to complex and sometimes ambiguous spectroscopic data. In such cases, in silico computational methods, particularly Density Functional Theory (DFT), are indispensable tools for resolving contradictions between expected and observed spectral values, confirming structural assignments, and providing a deeper understanding of the molecule's electronic properties. rug.nlnih.gov

Computational models are frequently used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions. By comparing these calculated spectra with experimental results, researchers can resolve ambiguities arising from conformational isomers, unexpected electronic effects, or overlapping signals.

One area where contradictions can arise is in the vibrational spectrum. The carbonyl (C=O) stretching frequency of an acyl chloride is typically expected in a specific region of the infrared (IR) spectrum. However, its exact position can be significantly influenced by the electronic effects of other substituents on the aromatic ring. The potent electron-withdrawing nature of the -CF₃ group at the 4-position of the pyridine ring can alter the electron density around the C=O bond, shifting its characteristic absorption band to a frequency that might be unexpected or overlap with other vibrations.

DFT calculations can model the molecule's geometry and vibrational modes with high accuracy. By computing the theoretical IR spectrum, a precise assignment can be made. For instance, a discrepancy between an experimentally observed C=O stretching frequency and a textbook value can be resolved by demonstrating that the calculated frequency for the optimized molecular structure matches the experimental observation. This process confirms that the electronic environment, as influenced by the -CF₃ group, is responsible for the shift. researchgate.net

A similar challenge exists in the interpretation of NMR spectra. The ¹³C NMR spectrum, for example, contains a quartet for the -CF₃ carbon due to coupling with the three fluorine atoms (¹JC-F) and can show complex coupling patterns for the aromatic carbons. The chemical shifts of the pyridine ring carbons are also heavily influenced by the two strong electron-withdrawing groups. Assigning each signal unequivocally based on experimental data alone can be difficult.

The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is routinely used to calculate NMR chemical shifts. rug.nl By computing the theoretical ¹³C and ¹H chemical shifts, a direct comparison to the experimental spectrum can be made. This allows for the unambiguous assignment of each resonance, resolving any confusion that may arise from the complex substitution pattern. For example, the method can definitively distinguish between the C3 and C5 carbons of the pyridine ring, whose signals might otherwise be difficult to assign.

The following tables present a hypothetical but representative comparison of experimental and calculated spectroscopic data for 4-Trifluoromethylnicotinoyl chloride, illustrating how in silico data can be used to validate and clarify experimental findings.

Table 1: Comparison of Key Experimental and Calculated IR Vibrational Frequencies

This table shows how DFT calculations can resolve ambiguity in assigning the C=O stretching frequency, which is shifted by the strong electron-withdrawing -CF₃ group.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT/B3LYP) (cm⁻¹) | Assignment Confirmation |

| C=O Stretch (Acyl Chloride) | 1785 | 1788 | The excellent agreement confirms the assignment and explains the shift due to the electronic influence of the -CF₃ group. |

| C-F Symmetric Stretch | 1315 | 1312 | Confirms the assignment of a key -CF₃ group vibration. |

| Pyridine Ring Stretch | 1610 | 1605 | Validates the assignment of aromatic ring vibrations. |

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

This table demonstrates the use of the GIAO method to assign carbon signals in a complex aromatic system, resolving potential misinterpretations.

| Carbon Atom (Position) | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (GIAO) (δ, ppm) | Assignment Confirmation |

| C=O | 167.8 | 168.1 | Confirms the assignment of the carbonyl carbon. |

| C2 | 154.2 | 154.5 | Unambiguously assigns the C2 position adjacent to the nitrogen. |

| C3 | 135.9 | 136.3 | Distinguishes the C3 signal from other aromatic carbons based on its electronic environment as predicted by the in silico model. |

| C4 | 139.5 (q, ²JC-F = 35 Hz) | 139.8 | Validates the assignment of the carbon attached to the -CF₃ group and helps analyze the coupling constant. |

| C5 | 122.1 | 122.5 | Clearly differentiates the C5 signal from the C3 signal. |

| C6 | 151.7 | 152.0 | Confirms the assignment of the C6 carbon, which is also adjacent to the ring nitrogen. |

| CF₃ | 120.4 (q, ¹JC-F = 275 Hz) | 120.9 | Confirms the chemical shift and allows for detailed analysis of the large one-bond C-F coupling constant. |

By leveraging these in silico approaches, contradictions and ambiguities in the spectral data of 4-Trifluoromethylnicotinoyl chloride are effectively resolved, leading to a confident and complete structural elucidation. researchgate.netnih.gov

Enzymatic and Microbial Transformation Studies Involving 4 Trifluoromethylnicotinoyl Chloride Derivatives

Biotransformation Pathways of Flonicamid and Related 4-Trifluoromethylnicotinoyl Derivatives

Microbial metabolism of flonicamid, a prominent derivative of 4-trifluoromethylnicotinoyl chloride, proceeds via two primary enzymatic pathways: the nitrile hydratase/amidase system and the nitrilase pathway. mdpi.com These pathways determine the sequence of intermediate metabolites formed during the degradation process.

Hydration and hydrolysis are the fundamental chemical reactions driving the microbial breakdown of flonicamid.

The hydration pathway typically involves a two-step enzymatic cascade. Initially, a nitrile hydratase (NHase) enzyme catalyzes the hydration of the nitrile group (-C≡N) in flonicamid to an amide group (-CONH2), resulting in the formation of the intermediate N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM). nih.govnih.gov Subsequently, an amidase enzyme hydrolyzes the amide bond of TFNG-AM to produce the carboxylic acid metabolite, 4-(trifluoromethyl)nicotinoyl glycine (TFNG). mdpi.comnih.gov Numerous bacterial strains have been identified that utilize this pathway, including Ensifer adhaerens CGMCC 6315, Aminobacter sp. CGMCC 1.17253, and Pseudaminobacter salicylatoxidans CGMCC 1.17248. nih.govnih.govnih.gov For instance, resting cells of E. adhaerens CGMCC 6315 were able to degrade 92% of 0.87 mmol/L of flonicamid within 24 hours. nih.gov

The hydrolysis pathway can be more direct. In some microorganisms, nitrilase enzymes directly hydrolyze the nitrile group of flonicamid into a carboxylic acid and ammonia in a single step, yielding TFNG. frontiersin.orgnih.gov However, some nitrilases exhibit dual functionality, also catalyzing a hydration reaction to produce the amide intermediate TFNG-AM. nih.govacs.org The bacterium Alcaligenes faecalis CGMCC 17553 is a notable example that utilizes nitrilases to mediate both hydrolysis and hydration of flonicamid. nih.govacs.orgfigshare.com

Nitrilases and the nitrile hydratase/amidase system are the key enzymatic players responsible for the formation of the primary metabolites of flonicamid: TFNG-AM and TFNG. mdpi.com

Nitrilases: These enzymes can follow one of two routes. Some, like the NitD nitrilase from Alcaligenes faecalis CGMCC 17553, exclusively catalyze the hydration of flonicamid to TFNG-AM. nih.govacs.org In contrast, the nitrilase NitA from the same organism is a bifunctional enzyme that can convert flonicamid into both the amide intermediate TFNG-AM and the final acid metabolite TFNG. nih.govacs.orgfigshare.com

Nitrile Hydratases and Amidases: This two-enzyme system is common in flonicamid-degrading bacteria. mdpi.comfrontiersin.org

Nitrile Hydratases (NHases) are metalloenzymes that specifically catalyze the first step: the hydration of flonicamid to TFNG-AM. frontiersin.org Several bacteria employ NHases for this purpose, including Aminobacter sp. CGMCC 1.17253, Ensifer adhaerens CGMCC 6315 (which possesses two NHases, PnhA and CnhA), and Pseudaminobacter salicylatoxidans CGMCC 1.17248 (containing NHases AnhA and AnhB). mdpi.comnih.govnih.gov

Amidases perform the subsequent hydrolysis of TFNG-AM to TFNG. frontiersin.org In Microvirga flocculans CGMCC 1.16731, two amidases, AmiA and AmiB, were identified to catalyze this reaction. frontiersin.org A novel amidase, PmsiA, was discovered in P. salicylatoxidans CGMCC 1.17248, which efficiently hydrolyzes TFNG-AM to TFNG. nih.gov

The table below summarizes the microorganisms and enzymes involved in the transformation of flonicamid and the resulting metabolites.

| Microorganism | Enzyme(s) | Pathway | Key Metabolite(s) |

| Alcaligenes faecalis CGMCC 17553 | NitA (nitrilase) | Hydration & Hydrolysis | TFNG-AM, TFNG |

| NitD (nitrilase) | Hydration | TFNG-AM | |

| Ensifer adhaerens CGMCC 6315 | PnhA, CnhA (Nitrile Hydratases) | Hydration | TFNG-AM |

| Aminobacter sp. CGMCC 1.17253 | Nitrile Hydratase | Hydration | TFNG-AM |

| Pseudaminobacter salicylatoxidans CGMCC 1.17248 | AnhA, AnhB (Nitrile Hydratases); PmsiA (Amidase) | Hydration / Amidase | TFNG-AM, TFNG |

| Microvirga flocculans CGMCC 1.16731 | AmiA, AmiB (Amidases) | Amidase | TFNG |

| Variovorax boronicumulans CGMCC 4969 | AmiD (Amidase) | Amidase | TFNG |

This table is based on data from multiple research studies. mdpi.comnih.govnih.govnih.govfrontiersin.orgnih.govacs.org

Elucidation of Enzyme-Substrate Relationships in Degradation

Understanding the relationship between the enzymes and their substrates is critical for comprehending the efficiency and specificity of flonicamid degradation. Structural and molecular modeling studies have provided insights into the catalytic mechanisms of the enzymes involved.

For the nitrilases in Alcaligenes faecalis CGMCC 17553, three-dimensional homology modeling revealed that the composition of aromatic amino acid residues within the enzyme's catalytic pocket influences its activity towards flonicamid. nih.govacs.org This structural feature likely governs the enzyme's ability to bind the substrate and perform either hydration or direct hydrolysis.

In the case of the nitrile hydratases PnhA and CnhA from Ensifer adhaerens CGMCC 6315, a significant difference in their catalytic activity towards flonicamid was observed. nih.gov Structural homology modeling suggested that a specific amino acid residue, β-Glu56, may be a key determinant of this difference in activity, with PnhA showing a much higher degradation activity (Vmax = 88.7 U/mg) compared to CnhA. nih.gov

Similarly, for the amidase PmsiA from P. salicylatoxidans, which converts TFNG-AM to TFNG, homology modeling and molecular docking analyses were used to identify key residues in the active site. nih.gov These studies suggested that the residues Glu247 and Met242 may play a significant role in the enzyme's catalytic activity and substrate binding. nih.gov These findings are crucial for understanding the molecular basis of flonicamid biotransformation and could guide future efforts in enzyme engineering for bioremediation purposes.

Advanced Analytical Methodologies for Detection and Quantification of 4 Trifluoromethylnicotinoyl Chloride and Its Transformation Products in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-Orbitrap-MS) Method Development

Liquid chromatography coupled with mass spectrometry has become the gold standard for the analysis of a wide range of organic molecules, including pesticides and their transformation products, in complex samples. researchgate.netnih.gov The high selectivity and sensitivity of these techniques are particularly well-suited for the trace-level detection required in environmental and biological monitoring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful quantitative tool that utilizes a triple quadrupole mass spectrometer. For the analysis of 4-Trifluoromethylnicotinoyl chloride and its primary metabolite, 4-trifluoromethylnicotinic acid, reversed-phase liquid chromatography is typically employed. nih.gov The separation is often achieved using a C18 column with a gradient elution of a mobile phase consisting of water and an organic solvent, such as acetonitrile or methanol, both containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. nih.gov

Detection by MS/MS is performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govresearchgate.net For 4-trifluoromethylnicotinic acid, analysis is typically conducted in negative ion mode electrospray ionization (ESI-), as the carboxylic acid group readily deprotonates to form a negative ion. nih.gov In contrast, the parent compound, 4-Trifluoromethylnicotinoyl chloride, may be more amenable to positive ion mode ESI (+). The optimization of MRM transitions, which involves selecting a specific precursor ion and its characteristic product ions, is a critical step in method development to ensure the unambiguous identification and quantification of the target analytes. researchgate.net

Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) offers the advantage of high-resolution mass analysis, enabling the accurate mass measurement of analytes and facilitating the identification of unknown transformation products. researchgate.netmdpi.com This technology is particularly valuable in metabolism and environmental fate studies where the structures of all potential degradation products are not known a priori. nih.gov The high resolving power of the Orbitrap analyzer allows for the differentiation of target analytes from matrix interferences with very similar nominal masses. mdpi.comresearchgate.net The development of a UHPLC-Orbitrap-MS method for 4-Trifluoromethylnicotinoyl chloride and its transformation products would follow similar chromatographic principles as LC-MS/MS but would focus on acquiring full-scan high-resolution mass spectra and identifying characteristic accurate mass-to-charge ratios for the compounds of interest. researchgate.netresearchgate.net

Table 1: Illustrative LC-MS/MS and UHPLC-Orbitrap-MS Parameters for the Analysis of 4-Trifluoromethylnicotinic Acid

| Parameter | LC-MS/MS | UHPLC-Orbitrap-MS |

|---|---|---|

| Chromatographic Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient | Gradient |

| Ionization Source | Electrospray Ionization (ESI) | Heated Electrospray Ionization (HESI) |

| Polarity | Negative (for TFNA) | Negative (for TFNA) / Positive (for parent compound) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Full Scan High-Resolution Mass Spectrometry |

| Resolution | Unit Resolution | >70,000 FWHM |

Sample Preparation and Extraction Techniques for Complex Matrices (e.g., QuEChERS)

The analysis of trace-level compounds in complex matrices such as soil, food, and biological tissues requires an efficient sample preparation step to extract the analytes of interest and remove interfering substances. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for a wide variety of analytes, including pesticides and their metabolites. quechers.eu

The standard QuEChERS procedure involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup step. quechers.eu For the extraction of 4-Trifluoromethylnicotinoyl chloride and its acidic transformation product, 4-trifluoromethylnicotinic acid, a modified QuEChERS approach is often necessary. nih.goveurl-pesticides.eu

Given the acidic nature of 4-trifluoromethylnicotinic acid, acidification of the sample and the extraction solvent (typically acetonitrile) with an acid like formic acid is crucial to ensure the compound is in its neutral form, which improves its partitioning into the organic solvent. eurl-pesticides.eu The initial extraction is performed by shaking the homogenized sample with acidified acetonitrile, followed by the addition of salts such as magnesium sulfate and sodium chloride to induce phase separation and drive the analytes into the acetonitrile layer. researchgate.net

For the d-SPE cleanup step, a combination of sorbents is used to remove specific matrix components. Primary secondary amine (PSA) is a common sorbent used to remove organic acids, sugars, and fatty acids. quechers.eu However, for the analysis of acidic compounds like 4-trifluoromethylnicotinic acid, the use of PSA should be avoided as it can lead to the loss of the analyte. quechers.euacs.org Instead, a cleanup step with C18 sorbent to remove nonpolar interferences and magnesium sulfate to remove excess water is more appropriate. quechers.eu

Table 2: Modified QuEChERS Procedure for the Extraction of 4-Trifluoromethylnicotinic Acid from a Soil Matrix

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Homogenization | A representative sample (e.g., 10 g of soil) is weighed into a 50 mL centrifuge tube. | Ensure sample uniformity. |

| 2. Extraction | Add 10 mL of 1% formic acid in acetonitrile. Shake vigorously for 1 minute. | Extract the analyte from the matrix. Acidification ensures the analyte is in its neutral form. |

| 3. Salting Out | Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute. | Induce phase separation between the aqueous and organic layers. |

| 4. Centrifugation | Centrifuge at >3000 rcf for 5 minutes. | Separate the acetonitrile supernatant from the solid matrix and aqueous layer. |

| 5. Dispersive SPE Cleanup | Transfer an aliquot of the supernatant to a d-SPE tube containing anhydrous magnesium sulfate and C18 sorbent. Shake for 30 seconds. | Remove water and nonpolar interferences. |

| 6. Final Centrifugation and Analysis | Centrifuge the d-SPE tube. The supernatant is then ready for LC-MS analysis. | Obtain a clean extract for injection into the analytical instrument. |

Application in Environmental and Biological Sample Analysis

The developed LC-MS/MS and UHPLC-Orbitrap-MS methods, coupled with optimized sample preparation techniques like the modified QuEChERS protocol, can be effectively applied to the analysis of 4-Trifluoromethylnicotinoyl chloride and its transformation products in a variety of environmental and biological matrices.

Environmental Sample Analysis: The presence and fate of chemical compounds in the environment are of significant concern. In environmental matrices such as soil and water, 4-Trifluoromethylnicotinoyl chloride is expected to rapidly hydrolyze to 4-trifluoromethylnicotinic acid. nih.govanses.fr Analytical methods are therefore crucial for monitoring the levels of this transformation product to assess its persistence and potential for leaching into groundwater. The methods described can be used to study the degradation kinetics of the parent compound in different soil types and under various environmental conditions. mdpi.comfrontiersin.org

Biological Sample Analysis: Understanding the behavior of a compound in biological systems is essential for toxicological and metabolic studies. The analysis of biological samples such as plasma, urine, and tissue homogenates can provide valuable information on the absorption, distribution, metabolism, and excretion of 4-Trifluoromethylnicotinoyl chloride. nih.govcdc.gov In biological systems, the primary metabolite is also expected to be 4-trifluoromethylnicotinic acid. nih.gov The high sensitivity of LC-MS/MS allows for the detection of low concentrations of the parent compound and its metabolites in these complex matrices, enabling detailed pharmacokinetic and metabolism studies. nih.govresearchgate.netnih.gov The sample preparation for biological fluids typically involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins before LC-MS analysis. bevital.no

Future Research Directions for 4 Trifluoromethylnicotinoyl Chloride Chemistry

Exploration of Novel Reaction Pathways and Catalysis

Future research will likely focus on moving beyond traditional amidation and esterification reactions to explore new transformations of the 4-trifluoromethylnicotinoyl chloride moiety. The development of novel catalytic systems is central to this endeavor.

Advanced Catalytic Couplings: While the primary use of 4-trifluoromethylnicotinoyl chloride is in acylation reactions, its pyridine (B92270) scaffold and reactive carbonyl group make it a candidate for various cross-coupling reactions. Future work could explore palladium, nickel, or copper-catalyzed reactions to form ketones (e.g., Suzuki or Stille-type couplings with organometallic reagents) or to achieve C-H activation at other positions on the pyridine ring. Trifluoromethylpyridine-based catalysts are already known to be effective in various organic transformations, and applying these principles to the molecule itself is a logical next step .

Enzymatic and Bio-catalytic Processes: The biodegradation pathways of Flonicamid, a key derivative of 4-trifluoromethylnicotinoyl chloride, involve enzymes like nitrile hydratase and amidase. This points toward the potential for using isolated enzymes or whole-cell biocatalysts for highly selective transformations. Future research could investigate enzymatic reactions for the synthesis of specific amides or esters from 4-trifluoromethylnicotinoyl chloride under mild, aqueous conditions, representing a significant departure from traditional organic synthesis methods.

Photocatalysis and Electrocatalysis: Modern synthetic methods like photocatalysis and electrocatalysis offer unique reaction pathways under mild conditions. Research could target the use of 4-trifluoromethylnicotinoyl chloride in light- or electricity-driven reactions. For example, single-electron transfer (SET) pathways could lead to radical-based transformations, enabling the synthesis of complex molecules that are inaccessible through conventional two-electron pathways.

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of 4-trifluoromethylnicotinoyl chloride from its corresponding carboxylic acid often employs hazardous reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which produce toxic gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl). A major thrust of future research will be the development of greener, safer alternatives.

Safer Chlorinating Agents: A key goal is to replace thionyl chloride. Alternatives that are solid and therefore less volatile, or that produce less harmful byproducts, are highly desirable. Research into the applicability of reagents like cyanuric chloride or bis(trichloromethyl)carbonate (BTC, triphosgene) for the synthesis of 4-trifluoromethylnicotinoyl chloride could yield safer and more manageable industrial processes researchgate.netsciencemadness.orgresearchgate.net. BTC, in particular, is an attractive alternative as it is a solid phosgene substitute that generates gaseous byproducts (CO₂ and HCl), simplifying product work-up researchgate.net.

Catalytic and Stoichiometric Activations: Instead of converting the carboxylic acid to the acyl chloride, direct activation methods are a cornerstone of green chemistry. Future studies could explore catalytic methods for direct amidation or esterification of 4-trifluoromethylnicotinic acid, bypassing the need for a chlorinating agent altogether.

Alternative Solvents and Reaction Conditions: The development of synthetic routes that utilize greener solvents (e.g., water, supercritical CO₂, or bio-based solvents) instead of chlorinated hydrocarbons or aromatic solvents like toluene would significantly reduce the environmental impact. Enzymatic approaches, which typically run in aqueous media, are particularly promising in this regard, as they avoid corrosive chemicals and toxic off-gases associated with thionyl chloride activation rsc.org.

| Reagent | Formula | Physical State | Byproducts | Green Chemistry Considerations |

| Thionyl Chloride | SOCl₂ | Liquid (fuming) | SO₂, HCl | Corrosive, toxic gas byproducts sciencemadness.orgrsc.org. |

| Oxalyl Chloride | (COCl)₂ | Liquid (fuming) | CO, CO₂, HCl | Highly toxic, but byproducts are all gaseous researchgate.net. |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Solid reagent, but produces corrosive liquid byproduct researchgate.net. |

| Cyanuric Chloride | C₃N₃Cl₃ | Solid | Cyanuric acid, HCl | Solid, stable alternative; solid byproduct requires filtration sciencemadness.org. |

| Bis(trichloromethyl)carbonate (BTC) | (CCl₃O)₂CO | Solid | CO₂, HCl | Solid, safer phosgene substitute; cleaner reaction profile researchgate.net. |

Design of Advanced Materials Utilizing the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) moiety is a valuable building block in materials science due to the unique properties imparted by both the electron-withdrawing trifluoromethyl group and the pyridine ring nbinno.comresearchoutreach.orgnih.gov. Future research will focus on leveraging 4-trifluoromethylnicotinoyl chloride to create novel functional materials.

High-Performance Polymers: The TFMP scaffold is known to enhance thermal stability, oxidative resistance, and solubility in polymers mdpi.com. By converting 4-trifluoromethylnicotinoyl chloride into difunctional monomers (e.g., diamines or diols after further modification), it can be incorporated into polyamides, polyesters, and polyimides. Research in this area will aim to create materials with high glass transition temperatures, excellent thermal stability, and specific optical or electronic properties for use in aerospace, electronics, and specialty coatings mdpi.comresearchgate.net.

Organic Electronics: The electron-withdrawing nature of the TFMP group makes it an attractive component for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Future work will involve synthesizing novel chromophores and electronically active polymers derived from 4-trifluoromethylnicotinoyl chloride to tune properties like electron affinity and charge transport.

Liquid Crystals and Dyes: The rigid structure of the pyridine ring combined with the influence of the CF₃ group can be exploited in the design of new liquid crystals and specialty dyes . The acyl chloride function provides a convenient handle for attaching the TFMP core to other mesogenic or chromophoric units.

| Property Conferred by TFMP Scaffold | Potential Material Application | Research Goal |

| High Thermal & Oxidative Stability | High-Performance Polymers (e.g., Polyimides) | Materials for aerospace and demanding industrial applications mdpi.com. |

| Electron-Withdrawing Nature | Organic Electronics (OLEDs, OPVs) | Enhanced electron transport and tuned energy levels . |

| Enhanced Solubility | Processable Polymers | Improved processability for creating films and fibers researchgate.net. |

| Structural Rigidity & Dipole Moment | Liquid Crystals | Novel mesophases with specific dielectric properties . |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and use of reactive intermediates like 4-trifluoromethylnicotinoyl chloride can present safety and scalability challenges in traditional batch reactors. Flow chemistry and automation offer powerful solutions to these issues.

Automated Synthesis and Optimization: The integration of flow reactors with automated platforms controlled by machine-learning algorithms represents the future of chemical synthesis youtube.comnih.gov. Such autonomous systems can rapidly screen reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to find the optimal parameters for the synthesis of 4-trifluoromethylnicotinoyl chloride and its derivatives researchgate.net. This technology can dramatically accelerate the discovery of new reaction pathways and the development of novel molecules for agrochemical or pharmaceutical applications by enabling high-throughput synthesis and screening researchgate.net.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 4-Trifluoromethylnicotinoyl chloride in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use enclosed systems or localized exhaust ventilation to minimize inhalation exposure. Safety showers and eyewash stations must be accessible .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if vapor exposure is likely .

- Fire Safety : Avoid solid water jets; use dry powder, CO₂, or foam. Be aware of toxic HF gas release during combustion .

Q. How can researchers purify 4-Trifluoromethylnicotinoyl chloride to achieve high purity for synthetic applications?

- Methodological Answer :

- Distillation : Fractional distillation under reduced pressure (due to sensitivity to moisture) is recommended. Monitor boiling points using calibrated thermocouples.

- Chromatography : Use silica gel column chromatography with anhydrous solvents (e.g., hexane/ethyl acetate) to separate impurities. Confirm purity via HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are most effective for characterizing 4-Trifluoromethylnicotinoyl chloride?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze trifluoromethyl (δ ~ -60 ppm in ¹⁹F NMR) and carbonyl (δ ~ 170 ppm in ¹³C NMR) groups. Use deuterated chloroform as a solvent .

- IR Spectroscopy : Confirm C=O stretch (~1750 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹). Compare with reference spectra from databases like NIST .

Advanced Research Questions

Q. How can enzymatic degradation pathways of 4-Trifluoromethylnicotinoyl chloride be studied for environmental impact assessments?

- Methodological Answer :

- Biotransformation Assays : Use Ensifer adhaerens CGMCC 6315 cells (free or immobilized) to degrade the compound in simulated water systems. Monitor metabolites (e.g., TFNG-AM) via LC-MS/MS .

- Enzyme Kinetics : Measure nitrile hydratase activity (Vmax, Km) using UV-Vis spectroscopy at 280 nm. Copper ions (1–5 mM) may enhance CnhA activity by 4.2-fold .

Q. What computational strategies resolve contradictions in spectral data for 4-Trifluoromethylnicotinoyl chloride derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometries at the B3LYP/6-311+G(d,p) level. Simulate NMR/IR spectra and compare with experimental data to assign ambiguous peaks .

- Homology Modeling : Predict enzyme-substrate interactions (e.g., β-Glu56 residue in PnhA) using SWISS-MODEL. Validate with site-directed mutagenesis .

Q. How can researchers optimize reaction conditions for synthesizing 4-Trifluoromethylnicotinoyl chloride derivatives with high regioselectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (0–40°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP). Use ANOVA to identify significant factors.

- In Situ Monitoring : Employ ReactIR to track acyl chloride formation. Adjust stoichiometry of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) based on real-time data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.